molecular formula C21H14N4O4S B3498398 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide

5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide

Cat. No. B3498398
M. Wt: 418.4 g/mol
InChI Key: NXPHRBIBRATVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide, also known as QN-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide involves the inhibition of the proteasome activity, which leads to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation triggers the activation of the unfolded protein response, which ultimately leads to cell death by apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide has been shown to have anti-inflammatory and antioxidant effects. 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide in lab experiments is its high potency and selectivity towards cancer cells. However, 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide has been shown to have low solubility in water, which can limit its use in some experiments. 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide is also sensitive to light and air, which can affect its stability.

Future Directions

Future research on 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide could focus on improving its solubility and stability, as well as investigating its potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Other future directions could include the development of 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide analogs with improved pharmacological properties and the investigation of the synergistic effects of 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide with other anticancer agents.
Conclusion:
5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide is a synthetic compound with significant potential as an anticancer agent. Its mechanism of action involves the inhibition of the proteasome activity, which leads to the accumulation of misfolded and damaged proteins in cancer cells and ultimately leads to cell death by apoptosis. 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide has also been shown to have anti-inflammatory and antioxidant effects and inhibit the activity of acetylcholinesterase. While 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide has some limitations in lab experiments, future research could focus on improving its solubility and stability and investigating its potential for other diseases.

Scientific Research Applications

5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for degrading proteins. 5-(2-nitrophenyl)-N-[(8-quinolinylamino)carbonothioyl]-2-furamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer.

properties

IUPAC Name

5-(2-nitrophenyl)-N-(quinolin-8-ylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4S/c26-20(18-11-10-17(29-18)14-7-1-2-9-16(14)25(27)28)24-21(30)23-15-8-3-5-13-6-4-12-22-19(13)15/h1-12H,(H2,23,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPHRBIBRATVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC(=S)NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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